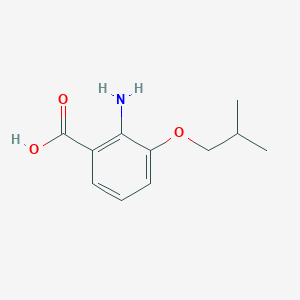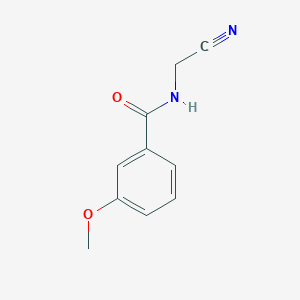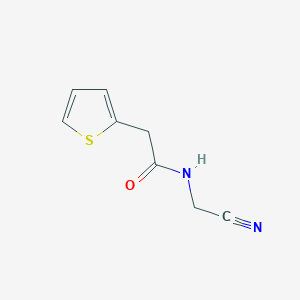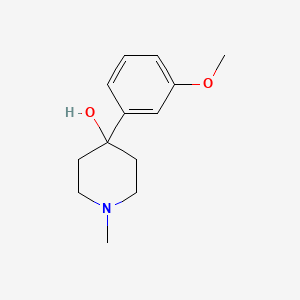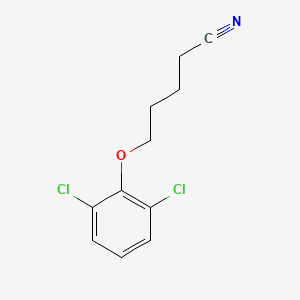
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is a synthetic organic compound belonging to the piperidine class This compound features a piperidine ring substituted with a hydroxy group, a methoxyphenyl group, and an iso-propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Substitution Reactions: The introduction of the hydroxy and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation, while the methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.
Introduction of the Iso-propyl Group: The iso-propyl group can be introduced via alkylation using iso-propyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the methoxyphenyl group to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(4-methoxyphenyl)-1-iso-propylpiperidine.
Reduction: Formation of 4-(4-methoxyphenyl)-1-iso-propylpiperidine.
Substitution: Formation of 4-hydroxy-4-(substituted phenyl)-1-iso-propylpiperidine.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of other piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine would depend on its specific biological target. For instance, if it acts on neurotransmitter receptors, it could function as an agonist or antagonist, modulating the receptor’s activity. The hydroxy and methoxy groups could facilitate binding to the receptor, while the iso-propyl group might influence the compound’s pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
4-Methoxy-4-phenylpiperidine: Lacks the hydroxy group, potentially altering its reactivity and biological activity.
4-Hydroxy-4-(4-chlorophenyl)-1-iso-propylpiperidine: The chloro group could change the compound’s electronic properties and reactivity.
Uniqueness
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFNYOVUNRRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

